

Physical and chemical properties of Methyl 2,5-dibromobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,5-dibromobenzoate

Cat. No.: B1348774

[Get Quote](#)

An In-depth Technical Guide on Methyl 2,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2,5-dibromobenzoate**, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical relationships in its chemical transformations.

Physical and Chemical Properties

Methyl 2,5-dibromobenzoate is a halogenated aromatic ester with the chemical formula $C_8H_6Br_2O_2$.^[1] It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science.^[1] The physical and chemical properties of **Methyl 2,5-dibromobenzoate** are summarized in the table below. There are some discrepancies in the reported physical state and melting/boiling points in the literature, which may be attributed to variations in purity and experimental conditions.

Property	Value	Source(s)
Molecular Formula	$C_8H_6Br_2O_2$	[1]
Molecular Weight	293.94 g/mol	[2]
Appearance	White to orange to green powder to crystal or colorless to light yellow liquid	[1] [2]
Melting Point	48-51 °C (lit.) or approx. -16°C	[1] [2]
Boiling Point	291.3±20.0 °C (Predicted) or approx. 269°C	[1] [2]
Density	1.840±0.06 g/cm ³ (Predicted) or approx. 1.97 g/cm ³ (20°C)	[1] [2]
Solubility	Slightly soluble in water. Soluble in common organic solvents such as ethanol, n-hexane, and dimethylformamide.	[1] [2]
CAS Number	57381-43-8	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 2,5-dibromobenzoate** is not readily available in the public domain. However, based on the analysis of similar compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of **Methyl 2,5-dibromobenzoate** is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring.

Proton	Expected Chemical Shift (ppm)	Multiplicity
O-CH ₃	~3.9	Singlet
Ar-H	7.5 - 8.0	Multiplet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)
C=O	~165
Ar-C-Br	115 - 125
Ar-C-H	130 - 135
Ar-C-COOCH ₃	~130
O-CH ₃	~52

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2,5-dibromobenzoate** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Wavenumber (cm ⁻¹)
C=O (ester)	1720 - 1740
C-O (ester)	1200 - 1300
C-Br	500 - 600
Aromatic C-H	3000 - 3100
Aromatic C=C	1450 - 1600

Mass Spectrometry

The mass spectrum of **Methyl 2,5-dibromobenzoate** will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be a key feature, with characteristic M, M+2, and M+4 peaks.

Fragment	m/z
$[M]^+$	292, 294, 296
$[M - OCH_3]^+$	261, 263, 265
$[M - COOCH_3]^+$	233, 235, 237
$[C_6H_3Br_2]^+$	233, 235, 237

Experimental Protocols

Synthesis of Methyl 2,5-dibromobenzoate

Methyl 2,5-dibromobenzoate is typically synthesized via Fischer esterification of 2,5-dibromobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

- 2,5-dibromobenzoic acid
- Methanol
- Concentrated sulfuric acid

Procedure:

- In a round-bottom flask, dissolve 2,5-dibromobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours.

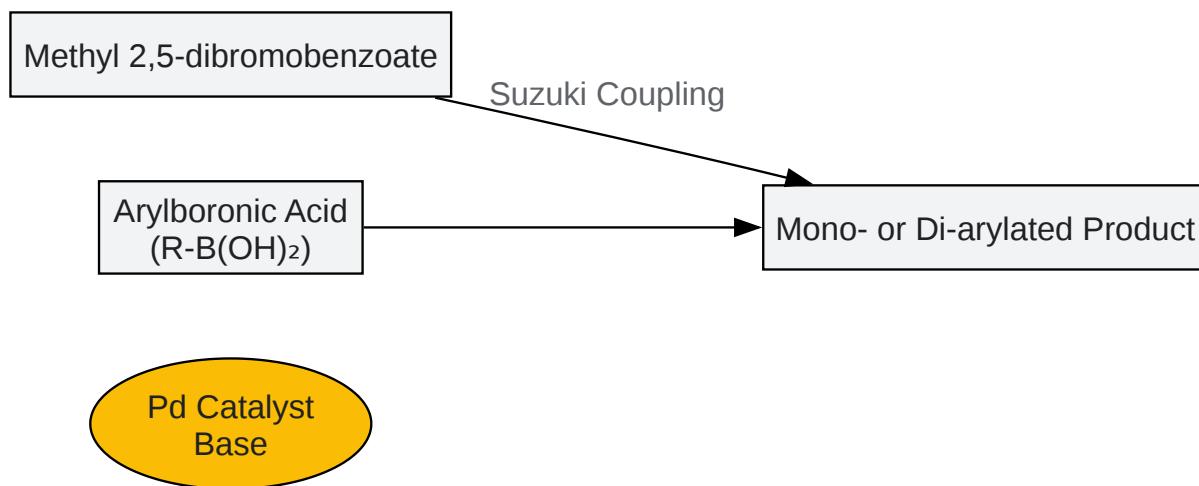
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Methyl 2,5-dibromobenzoate** can be purified by recrystallization.

General Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.[\[2\]](#)


Chemical Reactivity and Transformations

Methyl 2,5-dibromobenzoate is a valuable substrate for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the

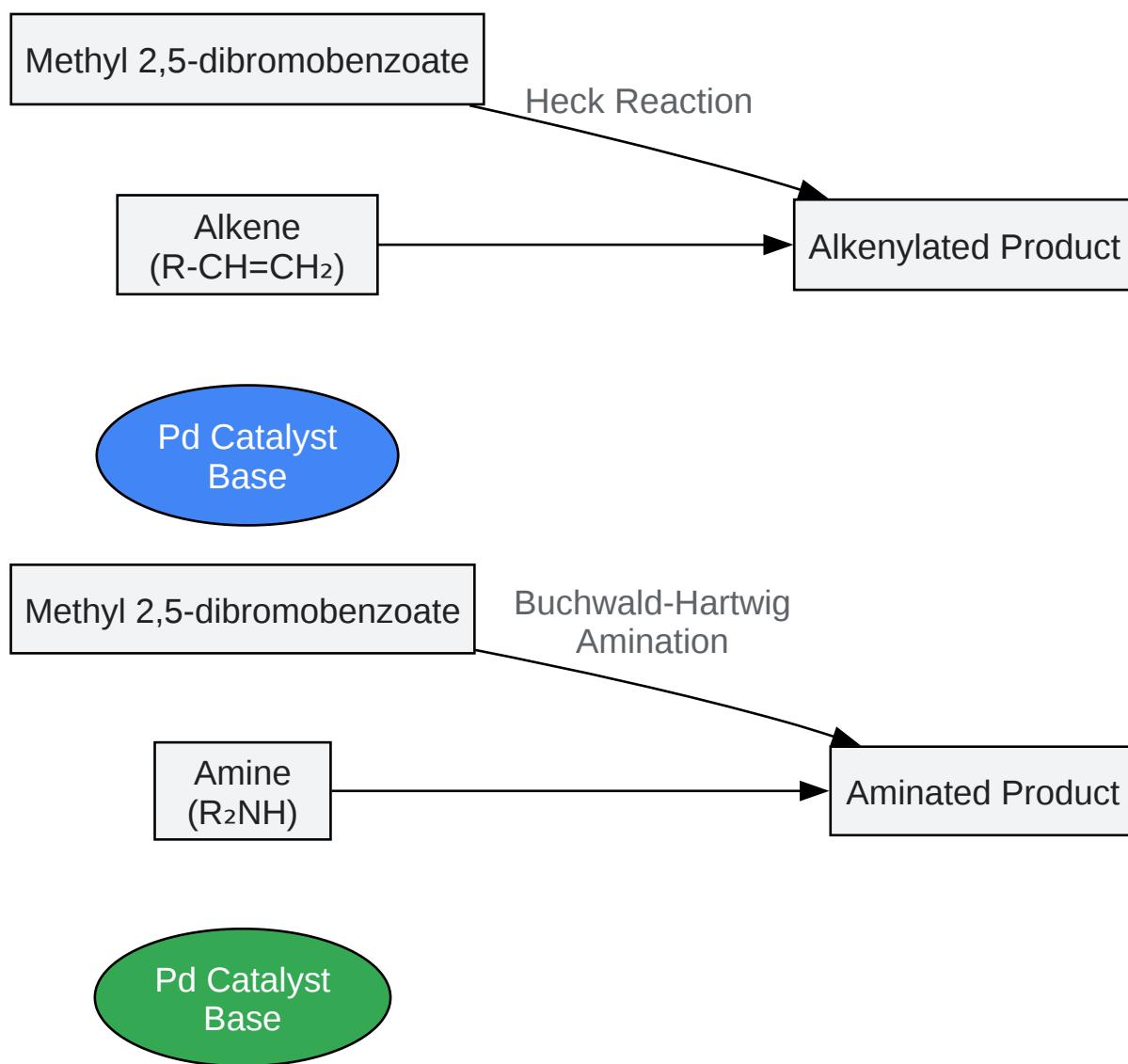
bromine-substituted positions. These reactions are fundamental in the synthesis of complex organic molecules.

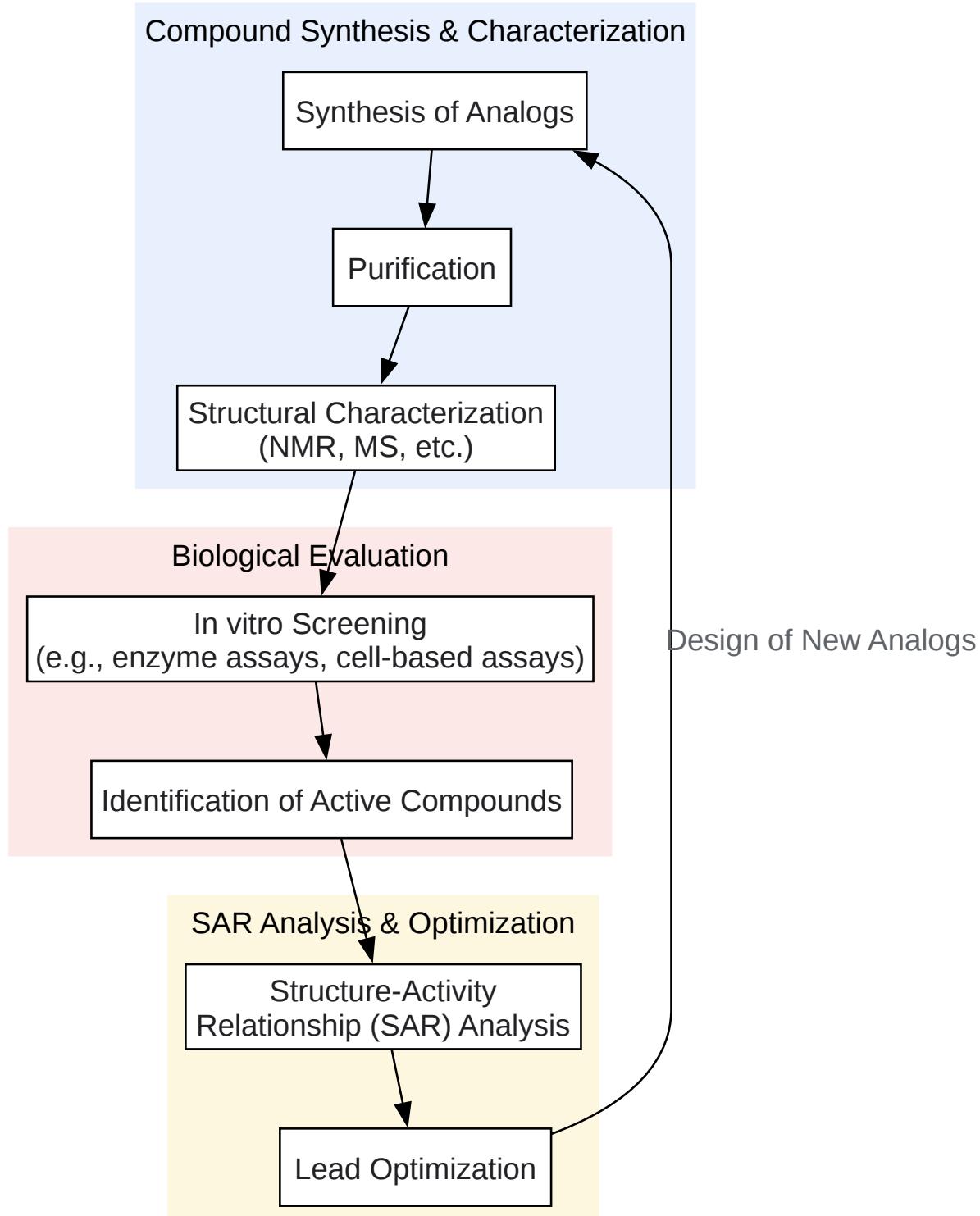
Suzuki Coupling

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.^[4] **Methyl 2,5-dibromobenzoate** can undergo selective or double Suzuki coupling to introduce aryl or vinyl substituents.

[Click to download full resolution via product page](#)

Caption: Suzuki coupling of **Methyl 2,5-dibromobenzoate**.


General Experimental Protocol for Suzuki Coupling:


- To a reaction vessel, add **Methyl 2,5-dibromobenzoate**, the boronic acid derivative (1.1-1.5 equivalents per bromine), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

- After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[5]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction can be used to introduce alkenyl groups onto the aromatic ring of **Methyl 2,5-dibromobenzoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. Methyl 2,5-Dibromobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2,5-dibromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348774#physical-and-chemical-properties-of-methyl-2-5-dibromobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com